7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrCl It is a derivative of tetrahydronaphthalene, featuring bromine and chlorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and chlorination of tetrahydronaphthalene. The process can be carried out using bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products:
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalene derivatives.
Scientific Research Applications
7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without halogen substituents.
7-Bromo-1,2,3,4-tetrahydronaphthalene: A similar compound with only a bromine substituent.
5-Chloro-1,2,3,4-tetrahydronaphthalene: A similar compound with only a chlorine substituent.
Uniqueness: 7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H10BrCl |
---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
7-bromo-5-chloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h5-6H,1-4H2 |
InChI Key |
HEPVCYOCWJCWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
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